molecular formula C3H2F3NO B3097134 Trifluoromethoxy-acetonitrile CAS No. 1301739-28-5

Trifluoromethoxy-acetonitrile

Cat. No.: B3097134
CAS No.: 1301739-28-5
M. Wt: 125.05 g/mol
InChI Key: WAHOPVUXUFZUED-UHFFFAOYSA-N
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Description

Trifluoromethoxy-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxy-acetonitrile typically involves the introduction of the trifluoromethoxy group into an acetonitrile framework. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent reacts with an acetonitrile derivative under controlled conditions. For example, the use of bis(trifluoromethyl)peroxide (BTMP) as a trifluoromethoxylating reagent has been reported to yield this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available precursors and efficient catalytic processes. The use of cesium fluoride as a primary fluorine source in combination with organic precursors has been explored to facilitate the rapid generation of trifluoromethoxy anions on demand .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethoxy-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield simpler fluorinated compounds.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions: Reagents such as bis(trifluoromethyl)peroxide and cesium fluoride are commonly used in reactions involving this compound. Reaction conditions typically range from low temperatures (-30°C) to ambient temperatures, depending on the desired outcome .

Major Products: The major products formed from these reactions include various trifluoromethoxy-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Trifluoromethoxy-acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Trifluoromethylthio-acetonitrile: Contains a trifluoromethylthio group (-SCF3) instead of a trifluoromethoxy group.

    Trifluoromethyl-acetonitrile: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.

Uniqueness: Trifluoromethoxy-acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds with specific biological and chemical activities .

Properties

IUPAC Name

2-(trifluoromethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHOPVUXUFZUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethoxy-acetonitrile
Reactant of Route 2
Trifluoromethoxy-acetonitrile
Reactant of Route 3
Trifluoromethoxy-acetonitrile
Reactant of Route 4
Trifluoromethoxy-acetonitrile
Reactant of Route 5
Trifluoromethoxy-acetonitrile
Reactant of Route 6
Trifluoromethoxy-acetonitrile

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